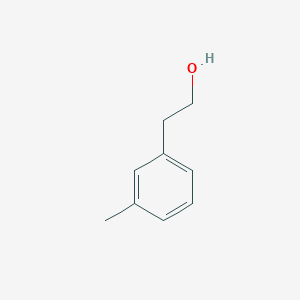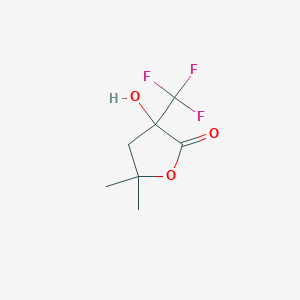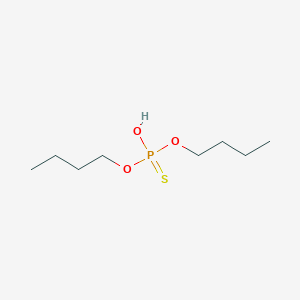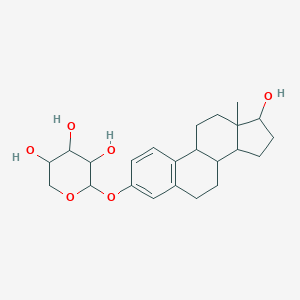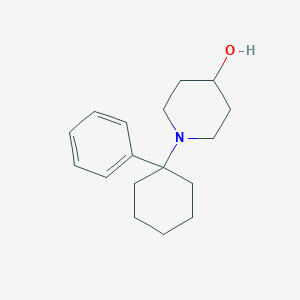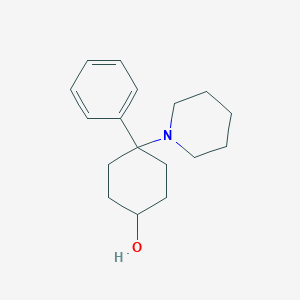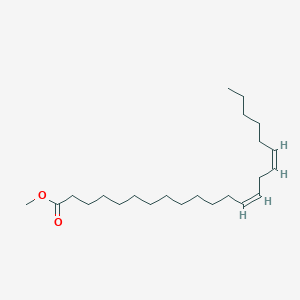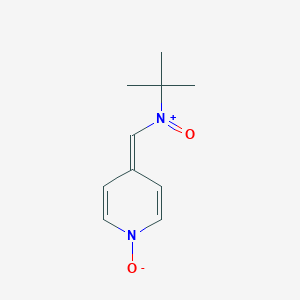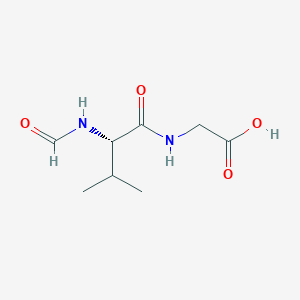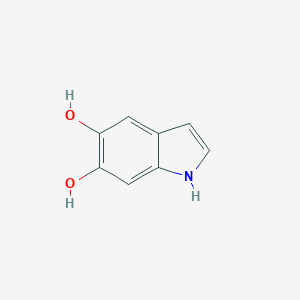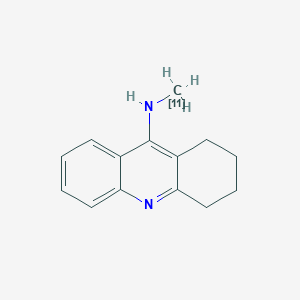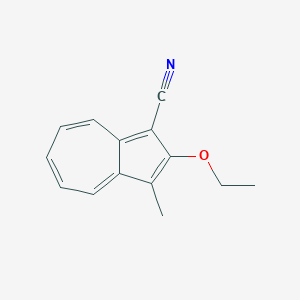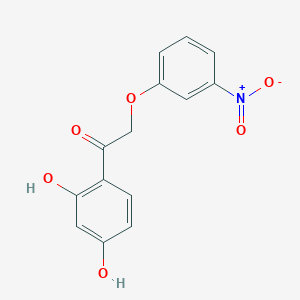
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone, also known as DNPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPE is a synthetic compound that can be synthesized using specific methods, which will be discussed in This paper aims to provide an overview of DNPE, its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the growth and division of cancer cells.
Biochemical And Physiological Effects
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can inhibit the growth and proliferation of cancer cells. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have antioxidant properties, which may contribute to its anticancer effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone in lab experiments is its synthetic accessibility. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using relatively simple methods, making it an attractive target for researchers. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is its potential toxicity. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone. One area of interest is the development of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone-based materials with novel optical and electronic properties. Another area of interest is the investigation of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone as a potential drug candidate for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone and its potential applications in various fields.
Conclusion
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using specific methods and has been studied for its potential anticancer properties, as well as its applications in materials science and analytical chemistry. While there are advantages to using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone in lab experiments, there are also limitations, including its potential toxicity. Further research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone and its potential applications in various fields.
Synthesis Methods
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using a two-step process. In the first step, 2,4-dihydroxyacetophenone is converted to its bromo derivative using bromine and acetic acid. In the second step, the bromo derivative is reacted with 3-nitrophenol in the presence of potassium carbonate and dimethylformamide to yield 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. In pharmaceuticals, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been investigated for its anticancer properties and as a potential drug candidate for the treatment of cancer. In materials science, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been used as a building block for the synthesis of organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been used as a reagent for the determination of metal ions in various samples.
properties
CAS RN |
137987-90-7 |
|---|---|
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone |
Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone |
InChI |
InChI=1S/C14H11NO6/c16-10-4-5-12(13(17)7-10)14(18)8-21-11-3-1-2-9(6-11)15(19)20/h1-7,16-17H,8H2 |
InChI Key |
CXNRFGUEAKKRFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Other CAS RN |
137987-90-7 |
synonyms |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-nitrophenoxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



